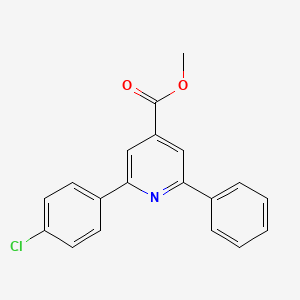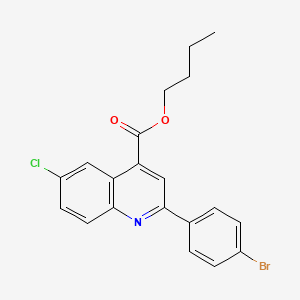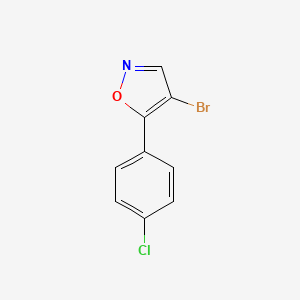
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorophenyl group and a phenyl group, along with a carboxylate ester functional group
Métodos De Preparación
The synthesis of Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in the study of biological processes and interactions. Its ability to interact with various biological targets makes it a useful tool in biochemical research.
Medicine: Potential applications in drug discovery and development. The compound’s structure may be modified to create new pharmaceuticals with desired therapeutic properties.
Industry: Used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-(4-fluorophenyl)-6-phenylpyridine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2-(4-methylphenyl)-6-phenylpyridine-4-carboxylate: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the chlorine atom.
Propiedades
Fórmula molecular |
C19H14ClNO2 |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate |
InChI |
InChI=1S/C19H14ClNO2/c1-23-19(22)15-11-17(13-5-3-2-4-6-13)21-18(12-15)14-7-9-16(20)10-8-14/h2-12H,1H3 |
Clave InChI |
LOBPFIYNCPFAFH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-3-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-azaniumylethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-[[(10R,12S)-10,12-dimethyltetradecanoyl]amino]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-3-yl]-3-hydroxypropyl]azanium;diacetate](/img/structure/B12045517.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12045521.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B12045527.png)

![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B12045561.png)

![(5Z)-5-{(2E,4E)-5-[(4-methylphenyl)amino]penta-2,4-dien-1-ylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045566.png)

![2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12045574.png)

